- A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium, Arabian Journal of Chemistry, 2016, 9,
Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)
96464-10-7 structure
Product Name:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
Número CAS:96464-10-7
MF:C13H8BrClN2
Megavatios:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280
Update Time:2025-10-29
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Propiedades químicas y físicas
Nombre e identificación
-
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
- Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
- NCGC00307427-01
- STK893868
- AG-996/31204037
- CS-0165891
- EN300-1221159
- HMS590F11
- 3P-096
- F1018-0635
- Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
- DTXSID60327962
- AB00127315-04
- AI-204/31691042
- AKOS001476856
- BBL021162
- ChemDiv1_001177
- 96464-10-7
- SR-01000410961
- MFCD00444818
- E82050
- NSC-707994
- SR-01000410961-1
- EU-0069347
- NSC707994
- 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
-
- MDL: MFCD00444818
- Renchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
- Clave inchi: AYRHYFIXKCKMIK-UHFFFAOYSA-N
- Sonrisas: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1
Atributos calculados
- Calidad precisa: 305.95594g/mol
- Masa isotópica única: 305.95594g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 1
- Complejidad: 268
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.7
- Superficie del Polo topológico: 17.3Ų
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| abcr | AB383157-500 mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 500 mg |
€397.80 | 2023-07-19 | ||
| abcr | AB383157-1 g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine; . |
96464-10-7 | 1 g |
€752.80 | 2023-07-19 | ||
| TRC | B695805-25mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 25mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B695805-50mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 50mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B695805-100mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 100mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B695805-250mg |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 250mg |
$ 414.00 | 2023-04-18 | ||
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$*** | 2023-05-04 | |
| Chemenu | CM151267-1g |
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$427 | 2021-08-05 | |
| Alichem | A029182496-1g |
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine |
96464-10-7 | 95% | 1g |
$501.60 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1243630-250mg |
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro- |
96464-10-7 | 97% | 250mg |
$60 | 2024-06-06 |
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Magnesium oxide Solvents: Water ; 2.5 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium , 9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 24 h, 25 - 30 °C
Referencia
- Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides, Journal of Organic Chemistry, 2021, 86(10), 7242-7255
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Referencia
- Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Ethanol ; 6 h, reflux
Referencia
- Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones, Research on Chemical Intermediates, 2016, 42(3), 1989-1998
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 1 - 2 h, rt
Referencia
- Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate , Iodine Solvents: Water ; 12 h, 40 °C
Referencia
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform, ACS Omega, 2020, 5(22), 13333-13343
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Iodine Solvents: Ethanol ; 3 h
Referencia
- A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107
Métodos de producción 8
Condiciones de reacción
1.1 overnight, 60 °C
Referencia
- Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions, Angewandte Chemie, 2018, 57(52), 17249-17253
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 1 - 2 h, 70 °C
Referencia
- Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines, Journal of Organic Chemistry, 2023, 88(15), 10599-10608
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referencia
- Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ; 3 - 4 h, 80 °C
Referencia
- Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization, ChemistrySelect, 2020, 5(29), 9235-9239
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials
- 2-(4-Bromophenyl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
- 2-Amino-5-chloropyridine
- 4’-Bromoacetophenone
- 2-Chloro-4'-bromoacetophenone
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products
2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Literatura relevante
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote